REACTION_SMILES
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[Br:12][c:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1.[CH3:28][O:29][CH2:30][CH2:31][O:32][CH3:33].[Cl:25][Pd:26][Cl:27].[ClH:11].[F:1][c:2]1[cH:3][cH:4][c:5]([B:8]([OH:9])[OH:10])[cH:6][cH:7]1.[Na+:19].[Na+:20].[O-:21][C:22](=[O:23])[O-:24]>>[F:1][c:2]1[cH:3][cH:4][c:5](-[c:13]2[cH:14][cH:15][n:16][cH:17][cH:18]2)[cH:6][cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Cl[Pd]Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Pd]Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OB(O)c1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Type
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product
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Smiles
|
Fc1ccc(-c2ccncc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |